Silver hexafluorophosphate

Catalog No.
S751074
CAS No.
26042-63-7
M.F
AgPF6
AgF6P
M. Wt
252.832 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver hexafluorophosphate

CAS Number

26042-63-7

Product Name

Silver hexafluorophosphate

IUPAC Name

silver;hexafluorophosphate

Molecular Formula

AgPF6
AgF6P

Molecular Weight

252.832 g/mol

InChI

InChI=1S/Ag.F6P/c;1-7(2,3,4,5)6/q+1;-1

InChI Key

SCQBROMTFBBDHF-UHFFFAOYSA-N

SMILES

F[P-](F)(F)(F)(F)F.[Ag+]

Canonical SMILES

F[P-](F)(F)(F)(F)F.[Ag+]

As a Source of Silver

  • Metal Ion Precursor: AgPF6 is a readily soluble silver salt, making it a convenient source of silver ions (Ag+) in various reactions. This allows researchers to study silver's behavior in different environments and its interactions with other molecules [].

As a Catalyst

  • Organic Reactions: AgPF6 exhibits catalytic activity in various organic reactions, including:
    • Sulfimidation: Conversion of alkenes or alkynes to their corresponding sulfimide derivatives [].
    • Hydrogenation: Reduction of aldehydes to alcohols [].
    • Hydroacyloxylation: Addition of a carboxylic acid and a hydrogen atom across a triple bond in alkynes [].
  • Advantages: Compared to traditional silver catalysts, AgPF6 offers several advantages, including:
    • High solubility: Enables reactions in various solvents, expanding research possibilities.
    • Weakly coordinating anion: The hexafluorophosphate (PF6-) anion does not strongly bind to the silver ion, allowing for easier participation in reactions [].

In Material Science

  • Novel Material Synthesis: AgPF6 finds application in the preparation of various novel materials, including:
    • Supramolecular Ag(I) complexes: These complexes involve the self-assembly of multiple silver ions with other molecules, leading to unique structures and properties with potential applications in areas like catalysis and electronics [].
    • Engineering novel materials: Researchers utilize AgPF6 in the development of new materials with desired properties, such as improved conductivity or optical characteristics [].

Silver hexafluorophosphate, with the chemical formula AgPF₆, is an inorganic compound that appears as a white crystalline solid at room temperature. It adopts an octahedral structure, where the silver cation (Ag⁺) is centrally located and surrounded by six fluorine anions (F⁻) arranged octahedrally. This configuration allows for ionic bonding between the silver and fluorine atoms, while the hexafluorophosphate anion (PF₆⁻) exhibits a distorted octahedral geometry due to the bonding of phosphorus (P⁵⁺) to six fluorine atoms through single covalent bonds. The negative charge in the PF₆⁻ anion is delocalized across all six fluorine atoms, resulting in weak interactions with central metal atoms in complexes, making it a weakly coordinating ligand .

Silver hexafluorophosphate should be handled with care in a fume hood due to the following hazards:

  • Acute Toxicity: Although specific data is limited, silver hexafluorophosphate is likely to be toxic upon ingestion or inhalation [].
  • Skin and Eye Irritation: May cause skin and eye irritation upon contact [].
  • Fluoride Release: Upon decomposition, silver hexafluorophosphate can release fluoride ions, which are also hazardous [].

Silver hexafluorophosphate is primarily utilized in synthetic chemistry to facilitate the substitution of halide ligands in metal complexes. A notable reaction involves its interaction with metal carbonyl bromide complexes, leading to the precipitation of insoluble silver halides. For instance:

AgPF6(s)+M CO 5Br(acetonitrile)AgBr(s)+[M CO 5(acetonitrile)]PF6(acetonitrile)\text{AgPF}_6(s)+\text{M CO }_5\text{Br}(acetonitrile)\rightarrow \text{AgBr}(s)+[\text{M CO }_5(acetonitrile)]\text{PF}_6(acetonitrile)

In this reaction, silver bromide precipitates while the desired organometallic complex remains in solution. Additionally, silver hexafluorophosphate can react with halide salts to form various hexafluorophosphate salts through similar precipitation reactions .

The synthesis of silver hexafluorophosphate can be achieved through several methods:

  • Direct Reaction: Silver nitrate can be reacted with hexafluorophosphoric acid or its salts.
    • AgNO3+H2[PF6]AgPF6+HNO3\text{AgNO}_3+\text{H}_2[\text{PF}_6]\rightarrow \text{AgPF}_6+\text{HNO}_3
  • Halide Salt Reaction: Silver hexafluorophosphate can also be synthesized by reacting phosphorus pentachloride with alkali or ammonium halides in hydrofluoric acid:
    • PCl5+MCl+6HFM PF6]+6HCl\text{PCl}_5+\text{MCl}+6\text{HF}\rightarrow \text{M PF}_6]+6\text{HCl}

These reactions require specialized equipment due to the hazards associated with hydrofluoric acid and phosphorus pentachloride .

Studies have shown that silver hexafluorophosphate interacts favorably with various metal complexes, facilitating ligand exchange reactions. Its weakly coordinating nature allows it to stabilize high oxidation states of metal centers without significantly altering their coordination environment. This property makes it particularly useful in synthesizing stable organometallic complexes that are otherwise challenging to isolate .

Silver hexafluorophosphate shares similarities with several other compounds that contain the hexafluorophosphate anion. Below is a comparison highlighting its uniqueness:

CompoundFormulaCoordination PropertiesUnique Features
Silver hexafluorophosphateAgPF₆Weakly coordinatingExcellent for ligand substitution reactions
TetrafluoroborateBF₄⁻Weakly coordinatingLess stable compared to hexafluorophosphate
PerchlorateClO₄⁻Weakly coordinatingMore reactive under certain conditions
Ammonium hexafluorophosphateNH₄PF₆Non-coordinatingSoluble in polar solvents, used for precipitation

Silver hexafluorophosphate stands out due to its ability to facilitate stable organometallic complex formation while maintaining minimal interaction with metal centers, making it invaluable in synthetic chemistry applications .

Silver hexafluorophosphate was first synthesized in the mid-20th century as part of broader efforts to develop non-coordinating anions for stabilizing cationic metal complexes. Early methodologies involved the reaction of phosphorus pentachloride (PCl₅) with alkali or ammonium halides in hydrofluoric acid (HF), yielding hexafluorophosphate salts. The specific synthesis of AgPF₆ emerged from the need to replace halide ligands in transition metal complexes without introducing competing coordinating anions.

A pivotal advancement came with the direct reaction of silver salts with hexafluorophosphoric acid (HPF₆), which enabled large-scale production. For example, the metathesis reaction between silver nitrate (AgNO₃) and ammonium hexafluorophosphate (NH₄PF₆) in aqueous solution produces AgPF₆ as a precipitate:
$$
\text{AgNO}3 + \text{NH}4\text{PF}6 \rightarrow \text{AgPF}6 \downarrow + \text{NH}4\text{NO}3
$$
This method remains widely used due to its simplicity and high yield.

Key Historical Milestones:

  • 1960s: Development of AgPF₆ as a halide abstraction agent for synthesizing cationic metal complexes.
  • 1980s: Application in organometallic catalysis, particularly in olefin polymerization and carbonylation reactions.
  • 2000s: Emergence in materials science for constructing supramolecular architectures.

Table 1: Fundamental Properties of Silver Hexafluorophosphate

PropertyValueSource
Molecular FormulaAgPF₆
Molecular Weight252.83 g/mol
Melting Point102°C (decomposition)
SolubilitySoluble in CH₃CN, CH₂Cl₂, THF
Crystal SystemOrthorhombic

Significance in Modern Inorganic Chemistry

Silver hexafluorophosphate’s utility stems from its weakly coordinating hexafluorophosphate anion ([PF₆]⁻), which minimizes interference in reactions involving cationic metal centers. This property has enabled breakthroughs in three key areas:

Stabilization of Reactive Cations

AgPF₆ is indispensable for generating and stabilizing electrophilic metal complexes. For instance, it abstracts halides from transition metal precursors to form reactive intermediates:
$$
\text{[RhCl(CO)(PPh}3\text{)}2] + \text{AgPF}6 \rightarrow \text{[Rh(CO)(PPh}3\text{)}2]^+\text{PF}6^- + \text{AgCl} \downarrow
$$
Such intermediates are pivotal in catalytic cycles for hydrocarbon functionalization.

Catalysis and Synthesis

In organic chemistry, AgPF₆ activates thioglycosides for stereoselective glycosylation reactions. A notable example is its role in synthesizing L-mycarose, a sugar component of the anticancer agent kedarcidin. The mechanism involves thiophilic activation of the glycosyl donor, enabling efficient α-selectivity.

Table 2: Applications of AgPF₆ in Catalysis

Reaction TypeRole of AgPF₆Example
GlycosylationThiophilic activatorSynthesis of L-mycarose
Olefin PolymerizationCounterion for cationic catalystsZiegler-Natta systems
Carbonylative CouplingHalide abstractionPd-catalyzed alkoxycarbonylation

Advanced Material Design

AgPF₆ facilitates the assembly of organometallic-organic hybrid polymers. Recent work demonstrated its use in constructing three-dimensional networks with silver nodes, which exhibit potential for gas storage and separation. These materials leverage the argentophilic interactions between silver centers to stabilize porous frameworks.

Crystal System and Space Group Characterization

Silver hexafluorophosphate (AgPF₆) crystallizes in the cubic crystal system with the face-centered cubic (Fm-3m) space group [1]. This highly symmetric arrangement allows for a three-dimensional structure with specific crystallographic parameters that define its unique properties [2]. The cubic symmetry of AgPF₆ is particularly significant as it influences the compound's physical properties and reactivity in various chemical applications [1] [2].

X-ray crystallographic studies have confirmed that AgPF₆ exhibits a well-defined crystal structure with characteristic unit cell parameters [1]. The face-centered cubic arrangement provides maximum packing efficiency while maintaining the octahedral coordination environments around both the silver and phosphorus atoms [2]. This structural arrangement contributes to the compound's stability and its behavior in solid-state reactions [1] [2].

Single-crystal X-ray diffraction analyses have revealed that the unit cell of AgPF₆ contains a specific number of formula units (Z), which is consistent with its space group symmetry [1]. The high symmetry of the Fm-3m space group results in equivalent crystallographic positions for the constituent atoms, leading to a highly ordered crystal structure [2]. This ordered arrangement is maintained across a wide temperature range, indicating the thermal stability of the crystal structure [3].

Table 1: Crystallographic Data for Silver Hexafluorophosphate

ParameterValue
Chemical FormulaAgPF₆
Crystal SystemCubic
Space GroupFm-3m
Unit Cell Dimensionsa = b = c
Z (formula units per cell)4
Density (calculated)3.50-3.70 g/cm³

The crystallographic data presented in Table 1 highlights the key structural parameters of AgPF₆, which have been determined through rigorous X-ray diffraction studies [1] [2]. These parameters are essential for understanding the three-dimensional arrangement of atoms within the crystal lattice and provide valuable insights into the compound's physical and chemical properties [3].

Bonding Geometry in AgPF₆ Octahedral Complexes

The bonding geometry in silver hexafluorophosphate is characterized by octahedral coordination environments around both the silver and phosphorus atoms [1]. In this structure, the silver cation (Ag⁺) is bonded to six equivalent fluorine atoms, forming AgF₆ octahedra with all Ag–F bond lengths measuring 2.49 Å [1] [2]. This regular octahedral arrangement around the silver atom is a defining feature of the compound's structure and influences its chemical behavior [2].

Similarly, the phosphorus atom in the hexafluorophosphate anion (PF₆⁻) adopts an octahedral geometry, with six equivalent P–F bonds measuring 1.64 Å [1]. The PF₆⁻ anion maintains its octahedral structure throughout the crystal lattice, with the phosphorus atom at the center surrounded by six fluorine atoms at the vertices of the octahedron [2] [4]. This geometric arrangement contributes to the stability of the anion and its interactions within the crystal structure [1] [4].

The crystal structure of AgPF₆ features corner-sharing octahedra, where each AgF₆ octahedron shares corners with six equivalent PF₆ octahedra [1]. The corner-sharing octahedral tilt angles are 0°, indicating perfect alignment of the octahedra along the crystallographic axes [1] [2]. This arrangement creates a three-dimensional network of interconnected octahedra throughout the crystal structure [1].

The fluorine atoms in AgPF₆ play a crucial role in the bonding geometry, as each fluorine atom is bonded to both a silver atom and a phosphorus atom in a distorted linear geometry [1]. This dual bonding of fluorine atoms creates bridges between the silver and phosphorus centers, contributing to the overall stability of the crystal structure [2]. The Ag–F–P bond angle deviates slightly from 180°, indicating a slight distortion from perfect linearity [1] [2].

Table 2: Bond Lengths and Angles in AgPF₆

Bond/AngleValue
Ag–F Bond Length2.49 Å
P–F Bond Length1.64 Å
Corner-sharing Octahedral Tilt Angle
F–Ag–F Bond Angle90° and 180°
F–P–F Bond Angle90° and 180°

The bond lengths and angles presented in Table 2 highlight the regular octahedral geometry around both the silver and phosphorus atoms in AgPF₆ [1] [2]. These geometric parameters are consistent with the high symmetry of the crystal structure and provide insights into the nature of the chemical bonding within the compound [1] [4].

Crystallographic studies have also revealed the presence of weak intermolecular interactions in the crystal structure of AgPF₆, particularly C–H···F hydrogen bonds when the compound forms complexes with organometallic cations [5]. These weak interactions play a significant role in the crystal packing and contribute to the overall stability of the crystal structure [5] [4]. The charge difference between the cations and anions enhances these interactions, leading to unique supramolecular architectures in the solid state [5].

Comparative Structural Studies with AgAF₆ (A = As, Sb, Nb, Ta)

Comparative structural studies between silver hexafluorophosphate (AgPF₆) and related silver hexafluorometallates AgAF₆ (where A = arsenic, antimony, niobium, or tantalum) reveal important similarities and differences in their crystal structures and bonding geometries [6] . These comparisons provide valuable insights into the influence of the central atom in the hexafluorometallate anion on the overall crystal structure and properties [6] [8].

Silver hexafluoroarsenate (AgAsF₆) shares several structural features with AgPF₆, including the formation of octahedral coordination environments around both the silver and arsenic atoms [6]. However, the larger atomic radius of arsenic compared to phosphorus results in slightly longer As–F bond lengths, typically around 1.71-1.73 Å, compared to the 1.64 Å P–F bond lengths in AgPF₆ [6] [9]. This difference in bond lengths affects the overall dimensions of the unit cell and the packing of the octahedra within the crystal structure [6].

Silver hexafluoroantimonate (AgSbF₆) crystallizes in a similar structure to AgPF₆ and AgAsF₆, but with notable differences due to the even larger atomic radius of antimony [8]. The Sb–F bond lengths in AgSbF₆ are typically around 1.85-1.90 Å, significantly longer than the P–F bonds in AgPF₆ . This increase in bond length affects the size of the SbF₆⁻ anion and its interactions with the silver cation, leading to differences in the overall crystal packing [8].

Comparative studies of tetrapyridinesilver(I) complexes with hexafluorophosphate and hexafluoroantimonate anions have shown that these compounds are isostructural, crystallizing in the same space group with similar unit cell parameters [3] [10]. This isostructural relationship indicates that despite the differences in the size of the central atom in the hexafluorometallate anion, the overall crystal packing arrangement can be maintained [3] [10].

Table 3: Comparative Structural Data for Silver Hexafluorometallates

CompoundCentral Atom Radius (Å)A–F Bond Length (Å)Ag–F Bond Length (Å)Crystal SystemSpace Group
AgPF₆0.38 (P⁵⁺)1.642.49CubicFm-3m
AgAsF₆0.46 (As⁵⁺)1.71-1.732.51-2.53CubicFm-3m
AgSbF₆0.60 (Sb⁵⁺)1.85-1.902.55-2.60CubicFm-3m
AgNbF₆0.64 (Nb⁵⁺)1.89-1.952.58-2.63MonoclinicP21/c
AgTaF₆0.64 (Ta⁵⁺)1.89-1.952.58-2.63MonoclinicP21/c

The structural data presented in Table 3 highlights the key differences between silver hexafluorophosphate and related silver hexafluorometallates [6] [11]. The increasing atomic radius of the central atom in the hexafluorometallate anion leads to systematic changes in bond lengths and, in some cases, changes in the crystal system and space group [6] [11].

Silver hexafluoroniobate (AgNbF₆) and silver hexafluorotantalate (AgTaF₆) exhibit more significant structural differences compared to AgPF₆, AgAsF₆, and AgSbF₆ [11] [12]. These compounds typically crystallize in lower-symmetry space groups, such as monoclinic P21/c, due to the larger size and different electronic properties of niobium and tantalum [11]. The Nb–F and Ta–F bond lengths are similar to each other (around 1.89-1.95 Å) but significantly longer than the P–F bonds in AgPF₆ [11] [12].

The differences in crystal structures among these silver hexafluorometallates are also reflected in their physical properties, such as melting points, solubilities, and reactivities [6] [11]. These property variations can be attributed to the differences in bond strengths, ionic radii, and crystal packing arrangements resulting from the different central atoms in the hexafluorometallate anions [6] [11].

Comparative studies have also revealed differences in the coordination behavior of these hexafluorometallate anions when forming complexes with various ligands [13] [3]. The size and electronic properties of the central atom in the hexafluorometallate anion influence its ability to participate in weak interactions, such as hydrogen bonding and metal-anion contacts, which play important roles in the formation of supramolecular architectures [13] [3].

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

26042-63-7

Wikipedia

Silver hexafluorophosphate

General Manufacturing Information

Phosphate(1-), hexafluoro-, silver(1+) (1:1): ACTIVE

Dates

Modify: 2023-08-15

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